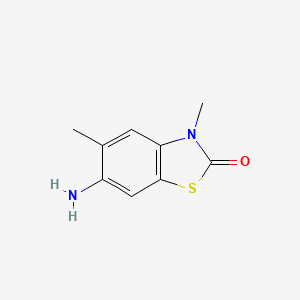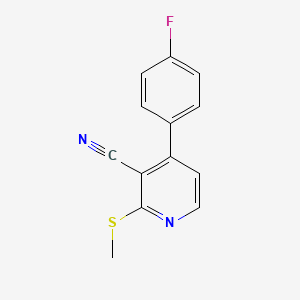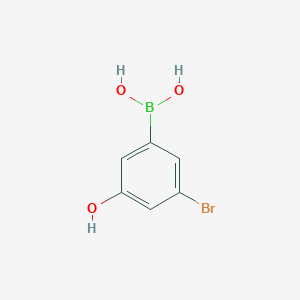![molecular formula C20H18N2O2S B2425898 2-(4-Ethoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione CAS No. 866842-91-3](/img/structure/B2425898.png)
2-(4-Ethoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-Ethoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione” is a type of pyrimidine-thione, a class of compounds known for their antitumor activities . Pyrimidine-thiones are synthesized via the conversion of the C=O group into the C=S functional group-based tricyclic pyrimidinone systems .
Synthesis Analysis
The synthesis of pyrimidine-thiones involves the use of Lawesson’s reagent and phosphorus pentasulfide as thionation agents . The process involves a one-pot reaction strategy and the formation of thiones via C=O group conversion into the C=S functional group-based tricyclic pyrimidinone systems .
Molecular Structure Analysis
The molecular structure of pyrimidine-thiones is elucidated by 1H-NMR, 13C-NMR, and HRMS analysis . Computational tools are often used to investigate the molecular and electronic behavior of these compounds . The molecular electrostatic surface potential (MEP) is studied to predict the highly electronic sites around the compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrimidine-thiones include Knoevenagel condensation, Michael addition, and intramolecular cyclocondensation . The pyran ring closure is a major part of most studies .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine-thiones can be determined using various spectroscopic methods, including IR, NMR, and UV-Vis . Some molecular properties such as ionization energy, electron affinity, energy gap, hardness, electronegativity, electrophilicity index, static dipole moment, and average linear polarizability can be computed .
Applications De Recherche Scientifique
Anticancer Activity
The compound has been investigated for its anticancer potential. Specifically, two derivatives—3-ethyl-2-hydrazineyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one and 3-ethyl-2-(2-glucozylidenehydrazineyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one —showed potent anticancer activity against human cancer cell lines (HepG-2 and MCF-7) .
Antioxidant Properties
Among the pyrimidine-2(1H)-thione derivatives, the compound exhibited excellent antioxidant activity at low concentrations. This property is crucial for combating oxidative stress and preventing cellular damage .
Antiviral Potential
Thienopyrimidine nucleosides, including this compound, have been regarded as antiviral agents. Their activity against viral infections makes them valuable candidates for further research and drug development .
Molecular Docking Studies
In silico molecular docking studies positioned this compound in the active site of the epidermal growth factor receptor (EGFR). Such studies provide insights into potential interactions and mechanisms, which can guide further experimental investigations .
Triazole Ring Pharmacophore
The compound contains a triazole ring, which is a fundamental part of various medications. Triazole-containing compounds exhibit high affinity due to their dipole character and hydrogen bonding. They are found in drugs used for diverse purposes, including anticancer therapy .
Hydrazone Group Activities
Hydrazones with an azomethine (–NHN=CH–) group exhibit widespread biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor effects. The presence of this group in the compound contributes to its pharmacological properties .
Orientations Futures
The future directions in the research of pyrimidine-thiones could involve further exploration of their antitumor activities and the development of more efficient synthesis methods . There is also a need to improve the drug development process, given that most medical drugs used in cancer chemotherapy fail to produce satisfactory outcomes due to poor selectivity, efficiency, or various side effects .
Propriétés
IUPAC Name |
2-(4-ethoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-3-23-15-9-7-13(8-10-15)18-21-19-16(20(25)22-18)11-14-6-4-5-12(2)17(14)24-19/h4-10H,3,11H2,1-2H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYOCACNNUYTNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C=CC=C4C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propoxybenzenesulfonamide](/img/structure/B2425818.png)
![5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2H-tetrazole](/img/structure/B2425820.png)
![1-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(4-methoxyphenyl)urea](/img/structure/B2425821.png)
![1-(3,4-Dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2425822.png)

![N-(3-acetamidophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2425824.png)
![2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2425826.png)
![1-(2-hydroxyethyl)-4-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2425828.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2425833.png)

![N-benzo[g][1,3]benzothiazol-2-yl-4-methylsulfanylbenzamide](/img/structure/B2425835.png)

